N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide
Description
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is a complex azo-linked aromatic compound characterized by:
- Two acetamide groups (–NHCOCH₃) at positions 8 (naphthyl ring) and 4 (phenyl ring).
- A central azo group (–N=N–) bridging the naphthyl and phenyl rings.
- Hydroxy (–OH) groups at positions 2 (naphthyl) and 5 (phenyl).
- A nitro (–NO₂) group at position 2 (phenyl).
This structure confers unique electronic properties due to conjugation across the azo group and hydrogen-bonding capabilities from the hydroxy and acetamide moieties.
Properties
CAS No. |
61827-66-5 |
|---|---|
Molecular Formula |
C20H17N5O6 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[8-[(4-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C20H17N5O6/c1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
NGDOBUQWZXWXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 8-amino-2-hydroxy-1-naphthylamine, followed by coupling with 5-hydroxy-2-nitroaniline to form the azo compound.
Acetylation: The resulting azo compound is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-[[8-(acetylamino)-2-hydroxy-1-naphthyl]azo]-5-hydroxy-2-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to bioactive compounds.
Industry: Utilized as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Binding to Metal Ions: Forms complexes with metal ions, which can be detected through color changes.
Enzyme Inhibition: Potential to inhibit certain enzymes due to its structural features.
Pathways Involved: May interact with cellular pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with triazole-linked acetamide derivatives synthesized via 1,3-dipolar cycloaddition (e.g., compounds 6a-m and 7a-m in ). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparison
However, triazole derivatives (e.g., 6b, 6c) exhibit greater structural rigidity and hydrogen-bonding versatility due to the triazole ring. The dual acetamide groups in the target compound may increase hydrophilicity and hydrogen-bonding capacity relative to mono-acetamide derivatives like 6b and 6c.
Synthetic Methodology :
- The target compound likely requires diazotization and azo coupling , which are pH- and temperature-sensitive, whereas triazole derivatives are synthesized via robust, room-temperature "click" chemistry.
Functional Group Impact: Nitro Group Position: Compound 6b (nitro at phenyl position 2) shows IR absorption at 1504 cm⁻¹ (asymmetric –NO₂), while 6c (nitro at position 3) absorbs at 1535 cm⁻¹. This suggests positional effects on electron density and reactivity. Hydroxy Groups: The target compound’s hydroxy groups may confer pH-dependent solubility and metal-chelation properties absent in 6b and 6c.
Spectroscopic Signatures :
- Both the target compound and triazole analogs exhibit strong C=O IR stretches (~1670–1682 cm⁻¹), but the target’s azo group may introduce additional N–H or N=N stretches (~3400 cm⁻¹ and ~1400 cm⁻¹, respectively).
- In 1H NMR , the acetamide NH in 6b (δ 10.79 ppm) and 6c (δ 11.02 ppm) aligns with expectations for the target compound’s NH protons.
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